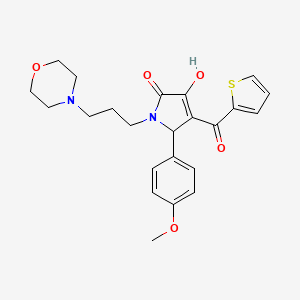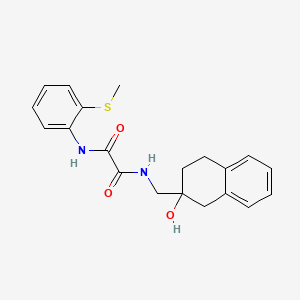
2-(4-chlorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Organic compounds containing the chlorophenoxy group, linked with acetamide structures, are of significant interest due to their diverse chemical and biological activities. These compounds often serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including acylation, alkylation, and various catalyzed reactions to introduce specific functional groups such as chlorophenoxy and acetamide. An example includes the synthesis of N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide, synthesized from 4-phenoxyphenol and 2-chloroacetyl methylamine, using DMF as a solvent and potassium carbonate as a catalyst (Gao Yonghong, 2009).
Molecular Structure Analysis
Crystallographic studies often reveal the geometric parameters, molecular conformations, and possibilities for reactions or interactions within compounds. For instance, the crystal structures of related molecules have been studied to understand their photochemical inertness and molecular conformations (Julia Bąkowicz & I. Turowska-Tyrk, 2010).
Chemical Reactions and Properties
Chemical reactions involving chlorophenoxy acetamide derivatives can include cyclization, esterification, and reactions with various reagents to form new compounds with potential biological activities. The reactivity can be influenced by the presence of substituents on the phenyl ring and the nature of the acetamide group (C. T. Nguyen et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline forms, are crucial for their application and behavior in different environments. X-ray powder diffraction is often used to characterize new derivatives for potential use as pesticides, revealing their unit-cell parameters and crystalline structures (E. Olszewska et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity with other molecules, stability, and potential for forming hydrogen bonds, are essential for understanding the applications and mechanisms of action of chlorophenoxy acetamide derivatives. Studies on related compounds focus on their interactions, bonding patterns, and structural analysis to deduce chemical behavior (B. Gowda, S. Foro, & H. Fuess, 2007).
Wissenschaftliche Forschungsanwendungen
Potential Pesticides
One significant area of research for derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, including "2-(4-chlorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide," is their potential use as pesticides. These compounds have been characterized using X-ray powder diffraction, showcasing their utility in agricultural practices due to their pesticidal properties. The detailed characterization includes experimental and calculated peaks, providing valuable data for their application in pest management. The research points toward these derivatives being explored as safer, effective alternatives to current pesticides with an emphasis on environmental safety and efficacy against pests (Olszewska, Tarasiuk, & Pikus, 2009).
Synthesis and Chemical Properties
Another aspect of research involves the synthesis and investigation of the chemical properties of phenoxy amide derivatives, including the subject compound. The influence of solvent on the chlorination process in the synthesis of these derivatives has been studied, revealing that solvent polarity significantly affects the chlorination outcome. This research aids in understanding the chemical synthesis process, optimizing conditions for the production of these compounds, and exploring their broader applications in chemical industries and environmental science (Wang et al., 2011).
Environmental and Health Impact Studies
Research on chloroacetamide herbicides and their metabolites, including derivatives similar to "2-(4-chlorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide," extends to understanding their metabolism in human and rat liver microsomes. This line of research is critical for assessing the environmental and health impacts of these compounds, contributing to safer agricultural practices and informed regulatory decisions. Studies compare the metabolism of these herbicides in different species, offering insights into their toxicity and potential risks to human health and the environment (Coleman, Linderman, Hodgson, & Rose, 2000).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO4/c17-13-3-5-14(6-4-13)21-11-15(20)18-12-16(22-10-9-19)7-1-2-8-16/h3-6,19H,1-2,7-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOIOLUSMMKEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)COC2=CC=C(C=C2)Cl)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}propanoate](/img/structure/B2482823.png)


![N-(3,4-difluorophenyl)-2-[3-oxo-6-(phenylsulfonyl)[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2482827.png)
![[(1R)-1-(4-Chlorophenyl)ethyl]methylamine](/img/structure/B2482828.png)


![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamide](/img/structure/B2482832.png)

![2,6-difluoro-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2482839.png)


![2,3,4,5,6-pentafluorophenyl 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2482844.png)
![2,5-dichloro-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2482846.png)